2,5-Dichloroquinazoline-4-acetic Acid
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Overview
Description
2,5-Dichloroquinazoline-4-acetic Acid is a derivative of quinazoline, a nitrogen-containing heterocyclic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloroquinazoline-4-acetic Acid typically involves the reaction of ortho-aminobenzoic acid with potassium cyanate to form quinazoline diones, followed by chlorination to introduce the chlorine atoms at the 2 and 5 positions . The reaction conditions often involve the use of water as a solvent and maintaining a pH between 9 and 12 at temperatures ranging from 20 to 100°C .
Industrial Production Methods: For industrial production, the method involves using non-toxic solvents and accessible raw materials to ensure high reaction yields and applicability to large-scale production . The process is designed to be efficient and environmentally friendly, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dichloroquinazoline-4-acetic Acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives .
Scientific Research Applications
2,5-Dichloroquinazoline-4-acetic Acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2,5-Dichloroquinazoline-4-acetic Acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Quinazoline: The parent compound, known for its diverse biological activities.
2,4-Dichloroquinazoline: A closely related compound with similar chemical properties.
Quinazolinone: Another derivative with significant pharmacological potential.
Uniqueness: 2,5-Dichloroquinazoline-4-acetic Acid is unique due to the specific positioning of the chlorine atoms and the acetic acid functional group, which confer distinct chemical and biological properties . This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C10H6Cl2N2O2 |
---|---|
Molecular Weight |
257.07 g/mol |
IUPAC Name |
2-(2,5-dichloroquinazolin-4-yl)acetic acid |
InChI |
InChI=1S/C10H6Cl2N2O2/c11-5-2-1-3-6-9(5)7(4-8(15)16)14-10(12)13-6/h1-3H,4H2,(H,15,16) |
InChI Key |
IJFQWOPGNRRZSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=NC(=N2)Cl)CC(=O)O |
Origin of Product |
United States |
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